molecular formula C19H22N4O2 B2906882 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,3-dimethylbutanamide CAS No. 862810-60-4

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,3-dimethylbutanamide

Cat. No.: B2906882
CAS No.: 862810-60-4
M. Wt: 338.411
InChI Key: SDDCOHHYUZBVCR-UHFFFAOYSA-N
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Description

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,3-dimethylbutanamide is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core fused to a 2-methoxyphenyl group and linked to a 3,3-dimethylbutanamide moiety. This structure combines aromatic and aliphatic components, which may influence its physicochemical properties and biological interactions. The methoxy group on the phenyl ring may enhance solubility or modulate electronic effects, while the 3,3-dimethylbutanamide chain could contribute to steric bulk or metabolic stability .

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-19(2,3)11-17(24)21-14-10-13(6-7-16(14)25-4)15-12-23-9-5-8-20-18(23)22-15/h5-10,12H,11H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDCOHHYUZBVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or modulate the expression of specific genes . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Properties

Property Target Compound Diclocymet Imidazo-Schiff ()
Molecular Weight ~370–400 g/mol (estimated) 329.23 g/mol ~350 g/mol
LogP (Predicted) ~2.5–3.0 (moderate lipophilicity) ~3.8 (highly lipophilic) ~2.0–2.5
Solubility Moderate (methoxy enhances) Low (dichlorophenyl) Moderate (Schiff base)
Metabolic Stability High (dimethylbutanamide) High (similar substituents) Variable (amine hydrolysis)

Key Observations:

  • The methoxy group in the target compound may reduce LogP compared to diclocymet’s dichlorophenyl group, favoring aqueous solubility .
  • The dimethylbutanamide moiety in both the target compound and diclocymet likely slows metabolic degradation, a feature advantageous for prolonged activity .

Biological Activity

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,3-dimethylbutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes an imidazo[1,2-a]pyrimidine moiety fused to a methoxy-substituted phenyl group and a dimethylbutanamide component. Its molecular formula is C18H20N4OC_{18}H_{20}N_{4}O, indicating the presence of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms. The specific substitutions enhance its selectivity and potency as a cyclooxygenase-2 (COX-2) inhibitor, which is crucial for its anti-inflammatory properties .

Target Enzyme: COX-2

The primary target of this compound is cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. The compound binds to the active site of COX-2, inhibiting its activity and subsequently reducing the production of prostaglandins, which are mediators of inflammation and pain .

Biochemical Pathways

Inhibition of COX-2 affects the prostaglandin biosynthesis pathway, leading to decreased inflammatory responses. This mechanism underlies its potential therapeutic effects against various inflammatory conditions and pain syndromes .

Biological Activity

The biological activities of this compound have been assessed through various studies:

  • Anti-inflammatory Activity : Research indicates that the compound exhibits significant anti-inflammatory effects by selectively inhibiting COX-2 activity. This inhibition can lead to potential applications in treating conditions such as arthritis and other inflammatory diseases .
  • Anticancer Potential : Preliminary studies suggest that compounds similar to this compound may possess anticancer properties. The imidazo[1,2-a]pyrimidine scaffold has been linked to various anticancer activities due to its ability to interfere with cancer cell signaling pathways .

Case Studies and Research Findings

Several studies have documented the biological activity of imidazo[1,2-a]pyrimidine derivatives:

  • Study on COX-2 Inhibition :
    • Findings : A study demonstrated that this compound binds effectively to COX-2 with moderate selectivity over COX-1.
    • Implications : This selectivity is crucial for minimizing gastrointestinal side effects typically associated with non-selective NSAIDs .
  • Anticancer Activity :
    • Research : Investigations into related compounds have shown promising results in inhibiting tumor growth in vitro.
    • : The imidazo[1,2-a]pyrimidine derivatives could serve as lead compounds for developing new anticancer agents .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique biological activity of this compound against structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidineBenzo-imidazo-pyrimidine structureCOX-2 inhibitor
4-(methylsulfonyl)phenyl)-4-(p-tolyl)benzo[4,5]imidazo[1,2-a]pyrimidineSimilar COX-2 inhibitory activityHigh specificity for COX-2

This table illustrates how this compound stands out due to its specific substitution pattern that enhances its selectivity and potency as a COX-2 inhibitor compared to other similar compounds .

Q & A

Q. What are the key synthetic methodologies for N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,3-dimethylbutanamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the preparation of the imidazo[1,2-a]pyrimidine core via cyclocondensation of aminopyrimidines with α-haloketones or aldehydes under reflux conditions. Subsequent coupling with substituted phenylacetamide derivatives is achieved using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution. Key variables include:

  • Catalysts : Palladium(PPh₃)₄ or copper(I) iodide for coupling reactions .
  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance reaction rates .
  • Temperature : Controlled heating (80–120°C) minimizes side reactions . Purification via column chromatography or recrystallization ensures >95% purity. Yield optimization requires stoichiometric balancing of intermediates and inert atmosphere maintenance .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?

Structural confirmation relies on:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., methoxy group at δ ~3.8 ppm, imidazo[1,2-a]pyrimidine protons at δ 7.2–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 393.83) .
  • X-ray Crystallography (if crystalline): Resolves bond lengths/angles and confirms heterocyclic fusion geometry .

Q. What biological targets or mechanisms are associated with this compound?

Imidazo[1,2-a]pyrimidine derivatives are linked to kinase inhibition (e.g., Fyn kinase) and anti-inflammatory activity via COX-2 suppression. Preliminary in vitro assays for analogs show IC₅₀ values <10 μM against cancer cell lines (e.g., MCF-7). Target engagement is validated using:

  • Enzymatic Assays : Fluorescence-based kinase inhibition screens .
  • Molecular Docking : Predicts binding to ATP pockets of kinases using Schrödinger Suite .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side-product formation?

  • Optimized Catalytic Systems : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to enhance coupling efficiency .
  • Flow Chemistry : Continuous flow reactors reduce reaction times and improve heat/mass transfer for cyclocondensation steps .
  • In-line Analytics : Use HPLC-MS to monitor intermediates and adjust stoichiometry dynamically .

Q. How should researchers address contradictions in biological activity data across assay platforms?

Discrepancies in IC₅₀ values (e.g., cell-based vs. enzymatic assays) may arise from:

  • Membrane Permeability : LogP adjustments (e.g., adding hydrophilic substituents) improve cellular uptake .
  • Off-target Effects : Counter-screen against related kinases (e.g., Src, Abl) to assess selectivity .
  • Assay Conditions : Standardize ATP concentrations (1 mM) and pre-incubation times to reduce variability .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic (PK) properties?

  • ADMET Modeling : SwissADME predicts bioavailability (%F >30) and blood-brain barrier penetration (BBB score <0.1) .
  • Metabolic Stability : CYP450 isoform interaction risks (e.g., CYP3A4 inhibition) are assessed via docking into homology models .
  • Free Energy Perturbation (FEP) : Quantifies binding affinity changes for SAR-guided optimization .

Methodological Considerations

  • Data Reproducibility : Document reaction parameters (e.g., degassing steps, catalyst lot numbers) to ensure reproducibility .
  • Structural Analogues : Compare with N-(5-chloro-2-methoxyphenyl) derivatives to evaluate substituent effects on bioactivity .
  • Contradictory Evidence : Resolve discrepancies in kinase inhibition by validating targets using CRISPR knockout models .

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